氧化钐

描述

Samarium(III) oxide (Sm2O3) is a chemical compound . It readily forms on the surface of samarium metal under humid conditions or temperatures in excess of 150°C in dry air . Similar to rust on metallic iron, this oxide layer spalls off the surface of the metal, exposing more metal to continue the reaction . It is commonly white to off yellow in color and is often encountered as a highly fine dust-like powder .

Synthesis Analysis

Samarium(III) oxide may be prepared by two methods :- Thermal decomposition of samarium(III) carbonate, hydroxide, nitrate, oxalate, or sulfate .

- By burning the metal in air or oxygen at a temperature above 150 °C .

Molecular Structure Analysis

The molecular structure of Samarium Oxide was studied through X-ray diffraction, scanning electron microscopy, thermal analysis, and FT-IR spectroscopy .Chemical Reactions Analysis

Samarium reacts slowly with oxygen, O2, tarnishing the surface, under normal conditions. Samarium burns readily, forming Sm(III) oxide, Sm2O3 . Samarium(III) oxide dissolves in mineral acids, forming salts upon evaporation and crystallization .Physical And Chemical Properties Analysis

Samarium(III) oxide has a molar mass of 348.72 g/mol, appears as yellow-white crystals, and has a density of 8.347 g/cm3 . It is insoluble in water . Its melting point is 2,335 °C and it has a cubic crystal structure .科学研究应用

薄膜的光学和电学性质钐作为一种稀土元素,已被用于改善ZnO薄膜中的结构缺陷,从而改变其光学和电学特性。将钐掺入ZnO(形成SmxZn1-xO或SZO)薄膜中会影响表面粗糙度、颗粒大小和形状等微观结构方面。这些变化会显著影响薄膜的光学透射率、反射率和带隙能。钐在薄膜中引起的本征和外来缺陷的存在对于光学器件中的应用至关重要,特别是对于紫外和蓝色发射(Hashmi等,2019)。

固体氧化物燃料电池(SOFC)掺杂钐的CeO2已被公认为固体氧化物燃料电池(SOFC)的主要电解质。将钐掺入CeO2中会产生致密的陶瓷,其表现出超细的晶粒尺寸,这对SOFC的功能至关重要。钐掺杂会显著影响烧结行为、晶粒生长,并最终影响SOFC的性能。它还与降低典型的烧结温度有关,从而使生产过程更有效且更省能(Li等,2004)。

用于各个领域的超纯化合物氧化钐的高纯度对其在光学、电子、陶瓷、核能和地球化学领域的应用至关重要。确保高纯度的过程涉及电感耦合等离子体质谱(ICP-MS)等方法,该方法提供高灵敏度和分辨率。氧化钐由于在玻璃、荧光粉、激光器和热电器件中的特殊用途,对其微量元素需要严格的纯度标准和准确的分析技术(Pedreira等,2006)。

电化学应用氧化钐已被用于改变材料的电化学行为。例如,掺杂钐的电极已显示出增强阀控式铅酸电池等器件性能的潜力。掺杂钐会影响合金表面形成的氧化膜的厚度,并影响氧化膜中硫酸铅向二氧化铅的转化,这对电池的充放电过程至关重要(Chen等,2007)。

光伏应用在可再生能源领域,氧化钐已在提高染料敏化太阳能电池效率方面得到应用。用氧化钐改性TiO2纳米管可改善紫外辐射收集,进而提高太阳能电池的光电流和整体转换效率。这例证了氧化钐在提高光伏器件性能方面的潜力(Liu等,2013)。

作用机制

Target of Action

Samarium oxide, also known as Samarium(III) oxide, primarily targets ammonia in the context of electrooxidation reactions . It is also used in optical and infrared absorbing glass to absorb infrared radiation . Additionally, it is used as a neutron absorber in control rods for nuclear power reactors .

Mode of Action

Samarium oxide interacts with its targets through various mechanisms. In the context of ammonia electrooxidation, Sm2+ ions in samarium oxide play an indispensable role . These ions boost the ammonia electrooxidation reaction on the anodes, leading to hydrogen generation in a non-aqueous electrolyte .

In the context of optical and infrared absorbing glass, samarium oxide absorbs infrared radiation . As a neutron absorber in control rods for nuclear power reactors, it helps control the rate of fission .

Biochemical Pathways

Samarium oxide affects several biochemical pathways. It plays a role in the ammonia-to-hydrogen conversion process, which is a promising approach to address the challenges associated with the direct usage of ammonia .

In the context of Pseudomonas aeruginosa, samarium oxide nanoparticles have been shown to inhibit biofilm formation and decrease virulence factors, including pyocyanin, protease, and hemolytic activity .

Pharmacokinetics

It is known that samarium(iii) oxide is insoluble in water , which could impact its absorption and distribution in biological systems.

Result of Action

The action of samarium oxide results in various molecular and cellular effects. For instance, in the ammonia electrooxidation reaction, the presence of Sm2+ ions leads to high and stable electrocatalytic activities .

In the context of Pseudomonas aeruginosa, samarium oxide nanoparticles significantly inhibit biofilm formation and decrease virulence factors . This suggests that samarium oxide nanoparticles could potentially be used in antibacterial chemotherapy .

Action Environment

The action, efficacy, and stability of samarium oxide can be influenced by various environmental factors. For instance, the ammonia electrooxidation reaction facilitated by samarium oxide occurs in a non-aqueous electrolyte .

In the context of Pseudomonas aeruginosa, the effectiveness of samarium oxide nanoparticles in inhibiting biofilm formation and decreasing virulence factors was observed under laboratory conditions

安全和危害

未来方向

属性

IUPAC Name |

oxygen(2-);samarium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sm/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTOIHSPIPYAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

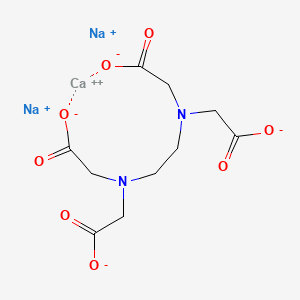

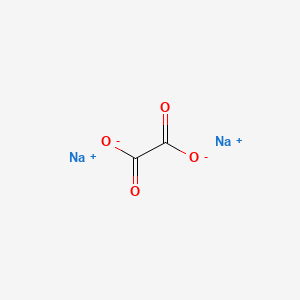

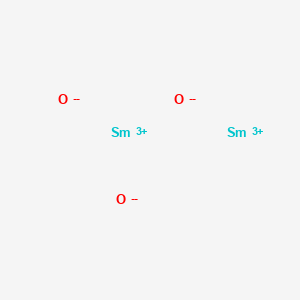

[O-2].[O-2].[O-2].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sm2O3, O3Sm2 | |

| Record name | Samarium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Samarium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925575 | |

| Record name | Samarium(3+) oxide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Yellow-white solid; [Merck Index] Insoluble in water; Soluble in acids; [Hawley] | |

| Record name | Samarium oxide (Sm2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12060-58-1, 12651-06-8 | |

| Record name | Samarium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium oxide (Sm2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium(3+) oxide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium (III) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAMARIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91N8739X2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of samarium oxide?

A1: The molecular formula of samarium oxide is Sm₂O₃. Its molecular weight is 348.72 g/mol.

Q2: Is there any spectroscopic data available for samarium oxide?

A2: Yes, several spectroscopic techniques have been used to characterize samarium oxide. * X-ray diffraction (XRD) studies reveal its crystalline structure. [, , , , , ]* Fourier transform infrared spectroscopy (FTIR) and Raman spectroscopy provide information about the vibrational modes of Sm-O bonds. [, , , , ]* X-ray photoelectron spectroscopy (XPS) helps determine the elemental composition and oxidation states of samarium. []

Q3: Is samarium oxide compatible with other materials for composite applications?

A4: Yes, research shows successful incorporation of samarium oxide in various composites:* Polymer composites: EPDM rubber [, , ], cellulose acetate films [].* Glass and ceramics: Zinc oxide varistors [], tellurite glasses [, , ], wollastonite glass-ceramics [], borate glasses [, ].* Metal matrix composites: Magnesium nanocomposites [, ].

Q4: How does the addition of samarium oxide affect the properties of these materials?

A4: The impact of Sm₂O₃ depends on the material and its concentration. Some observed effects include:

- Improved mechanical properties: Increased tensile strength and hardness in EPDM rubber [] and magnesium nanocomposites [].

- Enhanced optical properties: Modified refractive index, absorption spectra, and band gap energy in tellurite and borate glasses. [, , , , ]

- Modified electrical properties: Influenced conductivity in zinc oxide varistors [] and borate glasses. []

Q5: Does samarium oxide exhibit catalytic activity?

A6: Yes, samarium oxide has shown promising catalytic properties in various reactions:* Oxidative coupling of methane: Sm₂O₃, especially when doped with alkali metals like lithium, displays activity and selectivity towards C2 hydrocarbons formation. [, ]* CO2 methanation: Sm₂O₃-supported Ni, Co-Ni, and Ru-Ni catalysts exhibit activity for converting CO2 to methane. []* Oxidation of sulfides: Sm₂O₃ acts as a catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide. []* Organic synthesis: Sm₂O₃ nanoparticles have been explored as heterogeneous Brønsted acid catalysts. [, ]

Q6: What are the advantages of using samarium oxide as a catalyst?

A8: * Elemental sustainability: Compared to some precious metal catalysts, samarium is relatively abundant. []* Heterogeneous nature: Sm₂O₃ can be easily separated from the reaction mixture, simplifying product purification. []* Recyclability: Sm₂O₃ catalysts often exhibit good recyclability without significant loss of activity. []

Q7: Are there any computational studies on samarium oxide and its applications?

A7: While computational studies specifically focused on Sm₂O₃ for the mentioned applications are limited in the provided papers, this area holds potential for future research. For instance, density functional theory (DFT) calculations could provide insights into the electronic structure and surface properties of Sm₂O₃, aiding catalyst design and optimization.

Q8: How do modifications to samarium oxide's structure affect its activity?

A8: Research indicates that doping Sm₂O₃ with other elements significantly impacts its properties:

- Alkali metal doping (e.g., Li): Enhances C2 selectivity in oxidative coupling of methane. []

- Transition metal doping (e.g., Ni, Co, Ru): Influences activity and selectivity in CO2 methanation. []

- Antimony doping (in ATO): Affects thermal aging and electrical properties in EPDM rubber composites. []

Q9: Are there specific formulation strategies to improve the stability or performance of Sm₂O₃?

A11: * Nanoparticle synthesis: Producing Sm₂O₃ nanoparticles with controlled size and morphology can enhance surface area and catalytic activity. [, , , ]* Support materials: Using Sm₂O₃ as a support for other catalytic metals can improve dispersion and metal-support interactions. []* Surface modifications: Functionalizing the surface of Sm₂O₃ with organic ligands can improve its stability and dispersibility in different media. []

Q10: What are some other applications of samarium oxide?

A12: * Nuclear nanomedicine: Isotope-enriched Sm₂O₃ nanoparticles are being explored for targeted radionuclide therapy. [, ]* Optical devices: Sm₂O₃ doped glasses are studied for potential applications in lasers, amplifiers, and non-linear optical devices. [, , ]* Electronics: Sm₂O₃ thin films have been investigated for applications in transistors and resistive random access memories (RRAM). [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-](/img/structure/B7821826.png)